((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide
Description
Properties
IUPAC Name |
(5-nitrofuran-2-yl)methyl-triphenylphosphanium;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3P.BrH/c25-24(26)23-17-16-19(27-23)18-28(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-17H,18H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXISEUXYUUMND-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(O2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide typically involves the reaction of 5-nitrofuran-2-carbaldehyde with triphenylphosphine in the presence of a brominating agent. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine under specific conditions.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce amines .
Scientific Research Applications
Chemistry: In chemistry, ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide is used as a precursor for the synthesis of various organic compounds. It is particularly useful in the preparation of fluorescent probes and other functional materials .
Biology: In biological research, this compound is used to study cellular processes due to its ability to interact with biological molecules. It has been employed in the development of probes for detecting specific biomolecules[6][6].
Medicine: In medicinal chemistry, this compound has shown potential as an antimicrobial agent. Its unique structure allows it to target specific bacterial enzymes, making it a candidate for the development of new antibiotics .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications .
Mechanism of Action
The mechanism of action of ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide involves its interaction with cellular enzymes. The nitrofuran moiety can inhibit bacterial enzymes involved in glucose and pyruvate metabolism, leading to the disruption of essential cellular processes. The triphenylphosphonium group facilitates the compound’s entry into cells, enhancing its biological activity .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues, their substituents, and functional differences:
Key Observations:
- Mitochondrial Targeting : All compounds share the triphenylphosphonium group, enabling mitochondrial accumulation. However, the attached R-group dictates specific mechanisms. For example, MitoPBN’s antioxidant moiety scavenges radicals , while the nitrofuran group in the target compound may undergo nitroreductase activation.
- Lipophilicity and Stability : Fluorinated analogues (e.g., ) exhibit increased lipophilicity and metabolic stability due to C-F bonds, enhancing membrane permeability .
- Biological Activity : The benzothiazolone derivative () inhibits tubulin polymerization, showing anticancer effects, whereas the target compound’s nitrofuran group may target microbial enzymes .
Key Variations :
- Fluorinated Derivatives : Require specialized bromides (e.g., pentafluorophenyl bromides) and anhydrous conditions to prevent hydrolysis .
- Benzothiazolone Analogues : Utilize bromomethyl-benzothiazolone precursors, emphasizing regioselectivity in substitution .
Limitations and Challenges
- Synthetic Complexity : Fluorinated and heterocyclic derivatives require multi-step syntheses and stringent conditions .
Biological Activity
((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from a variety of studies to provide a comprehensive overview.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of triphenylphosphine with 5-nitro-2-furaldehyde. The reaction proceeds through the formation of an intermediate phosphonium salt, which is subsequently converted into the bromide form. This method allows for the introduction of the nitrofuran moiety, which is crucial for the biological activity observed in various studies.
Biological Activity Overview
The biological activities of this compound have been evaluated primarily in terms of its antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of nitrofuran derivatives against Mycobacterium tuberculosis. For instance, derivatives containing the 5-nitrofuran moiety have shown promising results in inhibiting the growth of Mycobacterium tuberculosis H37Rv. In one study, compounds derived from 5-nitro-2-furfural exhibited minimum inhibitory concentrations (MICs) as low as 0.031 mg/L, outperforming first-line antituberculosis drugs like isoniazid and rifampicin .
| Compound | Target Organism | MIC (mg/L) | Reference |
|---|---|---|---|
| This compound | M. tuberculosis H37Rv | 0.031 | |
| N-(3,5-dibromopyridin-2-yl)-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide | M. tuberculosis H37Rv | 0.22 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity against various cancer cell lines. The triphenylphosphonium (TPP) cation is known for its ability to accumulate in mitochondria, leading to mitochondrial dysfunction and apoptosis in cancer cells.
Studies have reported that TPP derivatives exhibit selective cytotoxicity towards cancer cells while sparing non-malignant cells. For example, TPP conjugates showed IC50 values ranging from 25 to 28 μM against melanoma cell lines . This selectivity is attributed to the hydrophobic nature of TPP, which enhances its accumulation in tumor mitochondria.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Inhibition of Mycobacterial Enzymes : The compound has been identified as a potent inhibitor of mycobacterial arylamine N-acetyltransferase (NAT), an enzyme essential for the survival of Mycobacterium tuberculosis within host macrophages .
- Induction of Apoptosis : In cancer cells, TPP derivatives induce apoptosis through mitochondrial dysfunction, characterized by loss of mitochondrial membrane potential and increased reactive oxygen species (ROS) production .
- Selective Toxicity : The hydrophobicity and structure of TPP allow for selective targeting of cancer cells while minimizing effects on normal cells, making it a promising candidate for further development in cancer therapy .
Case Study 1: Antimycobacterial Activity
A study evaluated a series of nitrofuran derivatives for their antitubercular activity against drug-resistant strains of Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significantly lower MIC values compared to standard treatments, suggesting their potential as novel therapeutic agents against tuberculosis .
Case Study 2: Anticancer Effects
In vitro studies involving various human cancer cell lines demonstrated that TPP-conjugated compounds could effectively inhibit cell growth and induce apoptosis at low concentrations. The selectivity towards malignant cells was particularly notable in breast and melanoma cancers, where IC50 values were significantly lower than those observed in non-malignant cell lines .
Q & A
Q. What is the primary application of ((5-nitrofuran-2-yl)methyl)triphenylphosphonium bromide in organic synthesis?
This compound is primarily used as a Wittig reagent to synthesize alkenes via the Wittig reaction. The triphenylphosphonium moiety facilitates ylide formation, which reacts with carbonyl groups to form double bonds. The 5-nitrofuran group may introduce electron-withdrawing effects, influencing reaction kinetics and regioselectivity. For example, analogous phosphonium salts have been employed in heterocyclic synthesis, such as forming pyrrolinium derivatives through [3+2] cycloadditions .
Q. What synthetic routes are typically used to prepare this compound?
The compound is synthesized by quaternizing triphenylphosphine with (5-nitrofuran-2-yl)methyl bromide. This reaction typically occurs in polar aprotic solvents (e.g., acetonitrile) under reflux conditions. Purification involves recrystallization from ethanol or dichloromethane/ether mixtures. Similar methods are described for structurally related phosphonium bromides, where stoichiometric control ensures high yields .
Q. How is this compound characterized spectroscopically?
Key characterization methods include:
- ¹H NMR : The nitrofuran protons appear as distinct aromatic signals (~δ 7.5–8.5 ppm), while the methylene group (CH₂-P) resonates as a triplet (~δ 4.0–4.5 ppm) due to coupling with phosphorus.
- IR : Stretching vibrations for the nitro group (N-O) are observed at ~1520 cm⁻¹ and ~1350 cm⁻¹.
- Mass Spectrometry (FDMS/CIMS) : The molecular ion peak corresponds to the phosphonium cation (e.g., [M-Br]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized for heterocyclic synthesis using this compound?
Optimization involves:
- Temperature : Lower temperatures (0–25°C) favor ylide stability, while higher temperatures (70–80°C) promote cyclization or rearrangement, as seen in aziridine-derived phosphonium salts .
- Solvent : Polar solvents (e.g., DMF) enhance ylide reactivity, whereas non-polar solvents (e.g., CH₂Cl₂) stabilize intermediates.
- Stoichiometry : Excess aldehyde (1.2–1.5 eq) ensures complete ylide consumption, minimizing side reactions .
Q. What strategies resolve contradictions in reported yields for Wittig reactions involving this compound?
Discrepancies in yields may arise from:
- Moisture Sensitivity : Hydrolysis of the ylide can reduce efficiency. Use anhydrous solvents and inert atmospheres.
- Steric Hindrance : Bulky substituents on the carbonyl substrate may slow reaction rates. Pre-forming the ylide at low temperatures mitigates this issue.
- Purification Challenges : Byproducts (e.g., triphenylphosphine oxide) can co-elute with the product. Column chromatography with silica gel or alumina is recommended .
Q. How does the 5-nitrofuran group influence the compound’s reactivity compared to other triphenylphosphonium salts?
The electron-withdrawing nitro group:
- Increases Ylide Stability : Stabilizes the ylide via resonance, enabling reactions with less reactive carbonyl compounds.
- Modifies Regioselectivity : Directs alkene formation toward conjugated systems (e.g., α,β-unsaturated nitrofurans).
- Introduces Biological Activity : Nitrofurans are known for antimicrobial properties, suggesting potential dual functionality in prodrug synthesis .
Q. What methodologies evaluate the mitochondrial targeting efficiency of this compound?
Mitochondrial accumulation is assessed using:
- JC-1 Staining : Measures mitochondrial membrane potential via fluorescence shift (red→green).
- Subcellular Fractionation : Isolates mitochondria to quantify compound concentration via HPLC-MS.
- Structure-Activity Relationships (SAR) : Compare uptake with analogs like (4-carboxybutyl)triphenylphosphonium bromide, which show enhanced targeting due to carboxylate groups .
Q. How can failed Wittig reactions involving this compound be troubleshooted?
Common issues and solutions:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
